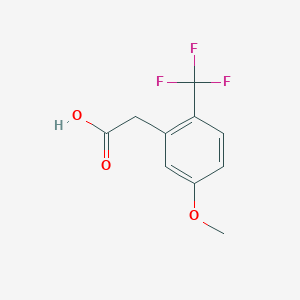

2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid

Descripción

2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid (CAS: 1214361-90-6) is a fluorinated aromatic acetic acid derivative with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol . The compound features a methoxy group at the 5-position and a trifluoromethyl group at the 2-position of the phenyl ring, directly attached to an acetic acid moiety. It is primarily used in research settings, with applications in medicinal chemistry and drug development due to its structural resemblance to bioactive molecules targeting inflammation, metabolic disorders, and central nervous system pathways .

Propiedades

IUPAC Name |

2-[5-methoxy-2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-7-2-3-8(10(11,12)13)6(4-7)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJMIBAMJFDDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid typically involves the introduction of the methoxy and trifluoromethyl groups onto a phenyl ring, followed by the attachment of the acetic acid moiety. One common method involves the use of a Friedel-Crafts acylation reaction, where a trifluoromethylbenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then subjected to further reactions to introduce the methoxy group and the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under specific conditions.

Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 2-(5-Hydroxy-2-(trifluoromethyl)phenyl)acetic acid or 2-(5-Formyl-2-(trifluoromethyl)phenyl)acetic acid.

Reduction: Formation of 2-(5-Methoxy-2-methylphenyl)acetic acid.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Aplicaciones Científicas De Investigación

2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Ortho vs. Para Trifluoromethyl Substitution

- 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetic Acid (CAS: 1805103-53-0): This positional isomer has the trifluoromethyl group at the 2-position and methoxy at the 4-position.

- 2-(4-(Trifluoromethyl)phenyl)acetic Acid (CAS: 367-47-5): The para-substituted trifluoromethyl derivative lacks a methoxy group.

Methoxy vs. Fluoro Substitution

- 2-(5-Fluoro-2-methoxyphenyl)acetic Acid : Replacing the trifluoromethyl group with a fluorine atom reduces electron-withdrawing effects, lowering metabolic stability. ADMET data show moderate BBB permeability (5.98%) and "soluble" aqueous solubility, contrasting with the trifluoromethyl analog’s higher hydrophobicity .

Heterocyclic Derivatives

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Solubility | logP | BBB+ Permeability (%) |

|---|---|---|---|---|---|

| 2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid | C₁₀H₉F₃O₃ | 234.17 | Soluble in DMSO* | ~2.1 | Not reported |

| 2-(4-(Trifluoromethyl)phenyl)acetic acid | C₉H₇F₃O₂ | 204.15 | Very soluble | 2.8 | 73.074 |

| 2-(5-Fluoro-2-methoxyphenyl)acetic acid | C₉H₉FO₃ | 184.16 | Soluble | 1.5 | 5.98 |

| 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid | C₂₀H₁₇O₆ | 356.34 | Moderately soluble | 3.2 | 1.048 |

Functional Comparisons

Pharmacological Relevance

- Anti-inflammatory Potential: Structural similarity to indomethacin (a COX inhibitor) suggests possible cyclooxygenase modulation, though the trifluoromethyl group may enhance metabolic stability .

- Neuroactive Applications: The para-trifluoromethyl analog’s high BBB permeability contrasts with the target compound’s unknown CNS activity, emphasizing substituent-driven bioavailability .

Actividad Biológica

2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid is a compound of interest due to its unique structural features, particularly the presence of a trifluoromethyl group, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be represented as follows:

This structure highlights the methoxy group and the trifluoromethyl moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a chiral derivatizing agent . It has shown potential in various pharmacological applications, including anti-inflammatory and analgesic effects. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's pharmacokinetic properties.

Research indicates that compounds containing trifluoromethyl groups can interact with various biological targets, influencing enzyme activity and receptor interactions. For instance:

- Inhibition of Enzymatic Activity : The trifluoromethyl group has been shown to enhance the potency of inhibitors for certain enzymes, such as those involved in neurotransmitter uptake .

- Receptor Modulation : Compounds with similar structures have demonstrated the ability to modulate serotonin receptors, indicating potential applications in treating mood disorders .

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of derivatives similar to this compound. The results indicated that these compounds could significantly reduce inflammation markers in vitro and in vivo models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 2: Analgesic Effects

Another research effort focused on assessing the analgesic properties of this compound. It was found to exhibit significant pain-relieving effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The study utilized both acute and chronic pain models to evaluate efficacy .

Data Tables

| Study | Findings | Mechanism |

|---|---|---|

| Anti-inflammatory Study | Reduced TNF-alpha and IL-6 levels | Inhibition of pro-inflammatory cytokines |

| Analgesic Study | Comparable pain relief to NSAIDs | Modulation of pain pathways |

| Enzyme Inhibition | Enhanced inhibition of serotonin uptake | Interaction with serotonin transporters |

Q & A

Q. What are the common synthetic routes for 2-(5-Methoxy-2-(trifluoromethyl)phenyl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling reactions or Friedel-Crafts alkylation. For example:

- Coupling with Trifluoromethyl Groups: Use palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group, optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance regioselectivity .

- Carboxylic Acid Formation: Hydrolysis of ester precursors under alkaline conditions (e.g., NaOH/EtOH) at reflux temperatures (70–90°C) yields the acetic acid moiety. Monitor pH to avoid over-hydrolysis .

- Catalyst Selection: Boron trifluoride (BF₃) or acidic ion-exchange resins can improve cyclization efficiency in intermediate steps .

Key Factors Affecting Yield:

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity. For example, the methoxy group (δ 3.7–3.9 ppm) and trifluoromethyl (δ 120–125 ppm in ¹³C) are diagnostic .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times (e.g., 1.23 minutes under SQD-FA05 conditions) help validate identity .

- Liquid Chromatography-Mass Spectrometry (LCMS): Monitor molecular ion peaks (e.g., m/z 757 [M+H]⁺ for related analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side product formation?

Methodological Answer:

- Temperature Control: Lower temperatures (0–25°C) during trifluoromethylation reduce competing elimination reactions .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) stabilize intermediates in coupling steps, minimizing aryl halide byproducts .

- Real-Time Monitoring: Use LCMS or inline IR spectroscopy to detect side products early. Adjust stoichiometry or quenching steps (e.g., rapid acidification) to terminate undesired pathways .

Q. How to address discrepancies in reported biological activities across studies?

Methodological Answer:

- Purity Validation: Ensure ≥97% purity via HPLC () and quantify trace impurities (e.g., residual solvents) using GC-MS .

- Assay Standardization: Replicate bioactivity assays (e.g., lymphocyte enzyme staining for esterase activity) under controlled conditions (pH, temperature) to reduce variability .

- Structural Confirmation: Compare NMR data with published spectra to rule out isomer contamination (e.g., ortho vs. para substitution) .

Q. What in vitro models are suitable for studying its biological activity?

Methodological Answer:

- Immune Cell Assays: Use human T/B lymphocyte cultures with α-naphthyl acetate esterase staining to evaluate immunomodulatory effects (e.g., enzyme inhibition) .

- Receptor Binding Studies: Radioligand displacement assays (e.g., thyroid hormone receptor antagonism) quantify affinity. Include positive controls (e.g., 1-850 TR antagonist) for validation .

- Structure-Activity Relationship (SAR): Synthesize analogs with modified methoxy/trifluoromethyl groups and test in dose-response assays (IC₅₀ determination) .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

- Storage: Store sealed at room temperature (<25°C) in desiccated environments to prevent hydrolysis .

- Hazard Mitigation: Use PPE (gloves, goggles) due to acute toxicity (H302: harmful if swallowed). Neutralize spills with sodium bicarbonate .

- Waste Disposal: Incinerate in compliance with halogenated waste protocols due to trifluoromethyl content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.